![molecular formula C17H19ClN4O B2843666 3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034222-91-6](/img/structure/B2843666.png)
3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H19ClN4O and its molecular weight is 330.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, identified by its CAS number 2034222-91-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClN4O with a molecular weight of 330.8 g/mol. The structure features a chloro-substituted aromatic ring and an azetidine moiety linked to a pyrimidine derivative, which may contribute to its pharmacological properties.
Property | Value |
---|---|
CAS Number | 2034222-91-6 |
Molecular Formula | C₁₇H₁₉ClN₄O |
Molecular Weight | 330.8 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and azetidine rings have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation.
A study assessing the biological activity of related compounds demonstrated that they could inhibit the growth of cancer cells by targeting the ABL1 kinase, which is often dysregulated in cancers such as chronic myeloid leukemia (CML) . The IC50 values for related compounds were reported in the nanomolar range, suggesting potent activity.
The proposed mechanism of action for this compound includes:
- Kinase Inhibition : Similar compounds have been shown to bind effectively to the ATP-binding pocket of kinases, inhibiting their activity.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
- Apoptosis Induction : Evidence points towards the ability of such compounds to trigger apoptotic pathways in cancer cells.
Case Study 1: In Vitro Efficacy
In vitro studies on related azetidine derivatives showed significant cytotoxicity against various cancer cell lines, including K562 and Ba/F3 cells expressing BCR-ABL fusion proteins. The IC50 values ranged from 25 nM to 67 nM, indicating strong potential for therapeutic application .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies have indicated that similar compounds exhibit favorable absorption and bioavailability profiles when administered orally. For instance, a derivative demonstrated an oral bioavailability of approximately 40%, which is critical for clinical application . This suggests that this compound may also possess advantageous pharmacokinetic properties.
属性
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-9-13(3-5-15(12)18)4-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-3,5,7-9,14H,4,6,10-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCMSCIURRLNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。